3-(Methoxymethyl)isoxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

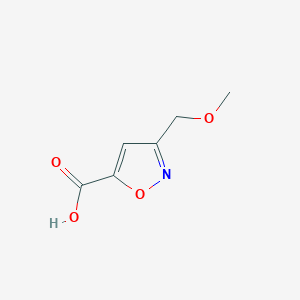

3-(Methoxymethyl)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It is a white solid and is used as a building block in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of isoxazoles, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, often involves metal-free synthetic routes . These methods are preferred over metal-catalyzed reactions due to their lower costs, reduced toxicity, and easier separation from reaction mixtures . One such method involves the use of a coupling reagent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphonate) in solid-phase synthesis .Molecular Structure Analysis

The molecular structure of 3-(Methoxymethyl)isoxazole-5-carboxylic acid can be represented by the SMILES stringCOc1cc(on1)C(O)=O . This indicates that the compound contains a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an isoxazole ring . Chemical Reactions Analysis

Isoxazole compounds, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, are often used as reactants in various chemical reactions . For instance, they can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . They can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

3-(Methoxymethyl)isoxazole-5-carboxylic acid is a solid compound . It has a molecular weight of 143.1 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .科学的研究の応用

Synthesis Techniques and Derivatives : Isoxazole derivatives, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, can be synthesized through various methods. A notable technique involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides. Another approach is the cycloaddition of aryl nitrile oxides with enolates of carbonyl compounds, producing pharmacologically active isoxazoles (Serebryannikova et al., 2019) (Vitale & Scilimati, 2013).

Chemical Conversion and Applications : 3-(Methoxymethyl)isoxazole-5-carboxylic acid and its derivatives find application in the synthesis of various heterocyclic compounds. For instance, N, O-diBoc-protected beta-keto hydroxamic acids, derived from these isoxazoles, can be cyclized to 5-substituted 3-isoxazolols without byproduct formation. This showcases the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Biological Activity : Certain isoxazole derivatives show significant biological activity. For example, a study on 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid, an isoxazole derivative, indicated potential significance in stem cell research due to its ability to increase the growth of E. coli organisms (Denton et al., 2021).

Chemical Properties and Tautomerism : The tautomerism and basicities of isoxazole derivatives, including those similar to 3-(Methoxymethyl)isoxazole-5-carboxylic acid, have been studied, providing insights into their chemical properties and potential applications in various fields (Boulton & Katritzky, 1961).

作用機序

The mechanism of action of isoxazole compounds is often related to their weak N-O bond . This bond tends to collapse under UV irradiation, causing the isoxazole ring to rearrange to oxazole through an azirine intermediate . The azirine intermediate can then react with nucleophiles, especially carboxylic acids .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised . It should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)11-7-4/h2H,3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUFYGCJOJADGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)isoxazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)

![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)